molecular formula C11H16Cl3FN2 B15300673 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride

3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride

Cat. No.: B15300673
M. Wt: 301.6 g/mol
InChI Key: DOTNUXDLNSZYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is a versatile chemical compound extensively used in scientific research due to its diverse applications. This compound exhibits remarkable properties that enable its utilization in various fields, including pharmaceuticals, organic synthesis, and medicinal chemistry.

Preparation Methods

The synthesis of 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions typically include the use of aqueous HCl for quenching and sodium hydrogen carbonate for washing .

Chemical Reactions Analysis

3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride is extensively used in scientific research due to its diverse applications. Some of its applications include:

    Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride can be compared with other similar compounds, such as:

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is a halogenated pyridine derivative used as a fluorinated building block.

    Indole Derivatives: These compounds exhibit anti-inflammatory and analgesic activities.

    Pinacol Boronic Esters: These compounds are used in catalytic protodeboronation reactions.

The uniqueness of this compound lies in its specific chemical structure and properties, which enable its diverse applications in various fields.

Properties

Molecular Formula

C11H16Cl3FN2

Molecular Weight

301.6 g/mol

IUPAC Name

3-chloro-5-fluoro-4-(piperidin-2-ylmethyl)pyridine;dihydrochloride

InChI

InChI=1S/C11H14ClFN2.2ClH/c12-10-6-14-7-11(13)9(10)5-8-3-1-2-4-15-8;;/h6-8,15H,1-5H2;2*1H

InChI Key

DOTNUXDLNSZYAB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC2=C(C=NC=C2F)Cl.Cl.Cl

Origin of Product

United States

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